![molecular formula C9H8N2O2 B1328138 Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate CAS No. 1040682-92-5](/img/structure/B1328138.png)

Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate

Vue d'ensemble

Description

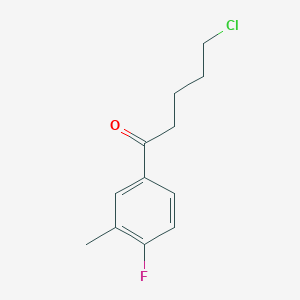

“Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate” is a heterocyclic compound with the empirical formula C9H8N2O2 and a molecular weight of 176.17 . It is a part of the heterocyclic building blocks .

Synthesis Analysis

While specific synthesis methods for “Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate” were not found, substituted pyridines with diverse functional groups have been synthesized via the remodeling of (Aza)indole/Benzofuran skeletons . This involves a ring cleavage methodology reaction .Molecular Structure Analysis

The molecular structure of “Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate” can be represented by the SMILES stringCOC(=O)c1nccc2[nH]ccc12 . This indicates that the molecule contains a methyl ester group (COC=O) attached to a pyrrolopyridine ring . Physical And Chemical Properties Analysis

“Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate” is a solid compound . Its InChI key isVLFGZDBQUVCFJQ-UHFFFAOYSA-N .

Applications De Recherche Scientifique

Cancer Therapeutics

“Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate” derivatives have been identified as potent fibroblast growth factor receptor (FGFR) inhibitors . Abnormal activation of FGFR signaling pathways is associated with the progression of several cancers, including breast, lung, prostate, bladder, and liver cancer. By inhibiting FGFR, these compounds can prevent cancer cell proliferation, migration, and invasion, and induce apoptosis in cancer cells .

Anti-Angiogenic Agents

The FGFR pathway is also involved in angiogenesis, the process of new blood vessel formation. By inhibiting this pathway, “Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate” derivatives can act as anti-angiogenic agents , potentially useful in treating diseases where angiogenesis plays a critical role, such as cancer and macular degeneration .

Antiarthritic Drug Development

Compounds with a pyrrolopyridine scaffold, like “Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate,” show inhibitory effects against FMS kinase . This makes them promising candidates for the development of antiarthritic drugs, as they could potentially inhibit the inflammatory processes associated with arthritis.

Microtubule Network Disruption

Some derivatives have been shown to affect the cellular microtubule network . This application is significant in cancer therapy, where disrupting the microtubule network of cancer cells can inhibit their ability to divide and proliferate.

Lead Compound Optimization

Due to their potent activities and low molecular weight, certain “Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate” derivatives are considered appealing lead compounds for further optimization in drug development . Their structure allows for modifications that can enhance their efficacy and specificity.

Structural Analogues for Purine Bases

The structural similarity of pyrrolopyridine compounds to purine bases adenine and guanine makes them interesting for the development of analogues that can interfere with DNA and RNA processes . This application could be explored in the design of new therapeutic agents that target genetic material.

Signal Transduction Pathway Studies

The involvement of FGFR in signal transduction pathways regulating organ development, cell proliferation, and migration makes these compounds useful tools in research. They can help in understanding the physiological and pathological roles of FGFR signaling .

Targeted Cancer Therapy

With the ability to specifically inhibit FGFR-dependent signaling pathways, “Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate” derivatives can be used in targeted cancer therapy. This approach aims to develop treatments that are more effective and have fewer side effects than traditional chemotherapy .

Safety and Hazards

Mécanisme D'action

Target of Action

This compound is part of a unique collection of chemicals provided for early discovery researchers

Mode of Action

It’s known that the methoxy group at the 3-position of the phenyl ring in similar compounds can influence their potency and cellular activity .

Biochemical Pathways

It’s suggested that compounds with similar structures can influence various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Result of Action

It’s suggested that similar compounds can reduce blood glucose levels, which may be beneficial in the prevention and treatment of disorders involving elevated plasma blood glucose .

Action Environment

It’s known that the intensification of hydrophobic properties by increasing the substituent to two carbon atoms can influence the analgesic properties of similar compounds .

Propriétés

IUPAC Name |

methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9(12)8-6-2-4-10-7(6)3-5-11-8/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFGZDBQUVCFJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC2=C1C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649817 | |

| Record name | Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate | |

CAS RN |

1040682-92-5 | |

| Record name | Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone](/img/structure/B1328057.png)

![3-[1-(4-Methyl-1,3-benzothiazol-2-yl)hydrazino]-propanenitrile](/img/structure/B1328059.png)